molecular formula C8H9NO4S B8238037 Dimethyl 2-(thiazol-2-yl)malonate

Dimethyl 2-(thiazol-2-yl)malonate

Cat. No.: B8238037
M. Wt: 215.23 g/mol
InChI Key: ZDJHVRNNGDPHJA-UHFFFAOYSA-N
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Description

Dimethyl 2-(thiazol-2-yl)malonate is an organic compound that features a thiazole ring attached to a malonate ester Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(thiazol-2-yl)malonate can be synthesized through several methods. One common approach involves the reaction of thiazole-2-carboxylic acid with dimethyl malonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(thiazol-2-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Dimethyl 2-(thiazol-2-yl)malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 2-(thiazol-2-yl)malonate and its derivatives involves interactions with various molecular targets. The thiazole ring can interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, thiazole derivatives can inhibit enzymes involved in microbial growth, leading to antimicrobial effects . Additionally, the compound can interact with cellular pathways, influencing processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Thiazole-2-carboxylic acid
  • Dimethyl malonate
  • 2-Aminothiazole

Uniqueness

Dimethyl 2-(thiazol-2-yl)malonate is unique due to the presence of both the thiazole ring and the malonate ester. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while thiazole-2-carboxylic acid primarily undergoes reactions at the carboxyl group, this compound can participate in reactions involving both the thiazole ring and the ester groups .

Properties

IUPAC Name

dimethyl 2-(1,3-thiazol-2-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-12-7(10)5(8(11)13-2)6-9-3-4-14-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJHVRNNGDPHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=NC=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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